molecular formula C12H21N3O6S B045221 N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester CAS No. 118421-50-4

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

Cat. No. B045221
M. Wt: 335.38 g/mol
InChI Key: JKRODHBGNBKZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester involves esterification of reduced glutathione (GSH) in anhydrous ethanol with HCl as a catalyst. This process predominantly yields the glycyl monoester alongside minor products such as the gamma-glutamyl ester, diester, and a cyclization product. The separation and purification of these compounds are achieved through reverse-phase high-performance liquid chromatography (HPLC) (Thornalley, 1991).

Molecular Structure Analysis

The molecular structure of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester is characterized by its glutathione backbone, modified by the esterification of the glycine residue. Spectroscopic data, including 1H and 13C NMR, IR, and Mossbauer spectroscopy, provide insights into the complex nature of this compound and its derivatives (Domazetis, Magee, & James, 1979).

Chemical Reactions and Properties

N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester participates in various chemical reactions, reflecting its biochemical significance. Its reactivity and interaction with enzymes such as γ-glutamyl-cysteine synthetase and γ-glutamyl-transferase highlight its role in glutathione biosynthesis and metabolism. The compound's ability to form complexes with metals and its nucleophilic reactivity further demonstrate its chemical versatility (Rathbun, 1967; Calcagni et al., 1996).

Physical Properties Analysis

The physical properties of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester, such as solubility, crystallinity, and stability, are crucial for its biological application. Its solubility in water and organic solvents and stability under various conditions are particularly relevant for its use in supplementing cellular GSH levels (Campbell & Griffith, 1989).

Chemical Properties Analysis

The chemical properties of N-(N-L-γ-Glutamyl-L-cysteinyl)glycine monoethyl ester, including its reactivity, interaction with cellular components, and role in modulating oxidative stress, underscore its biochemical significance. Its ability to increase intracellular GSH levels and protect cells against oxidative damage highlights its potential therapeutic applications (Wu et al., 2004; Nishida, Ohta, & Ishiguro, 1997).

Scientific Research Applications

Antioxidant Function

  • Summary of Application : GSH has potent antioxidant activity and is involved in numerous basic biological processes. It has been used for interventions in various degenerative diseases .
  • Methods of Application : Oral delivery of GSH remains challenging due to the physicochemical barriers in the gastrointestinal (GI) tract leading to low oral bioavailability. Several approaches have been explored to improve delivery, such as co-administration with penetration enhancers and enzymatic inhibitors, or encapsulation into nanoparticles, microemulsions, and liposomes .
  • Results or Outcomes : Appropriate formulations with clinical therapeutic effects remain to be developed .

Modulator of Calcium-Sensing Receptors

  • Summary of Application : The role of γ-glutamyl peptides, such as glutathione, as systemic allosteric modulators of calcium-sensing receptors (CaSRs) expressed on the plasma membrane, has attracted much attention .
  • Methods of Application : The identification of γ-glutamyl peptides, such as glutathione, as allosteric modulators of CaSRs could provide insights into the significance of the preservation of γ-glutamyl peptides .
  • Results or Outcomes : It is conceivable that γ-glutamyltransferase (GGT) could generate a new class of intercellular messaging molecules in response to extracellular microenvironments .

Sure, here are more applications of Glutathione (GSH), which is a tripeptide composed of γ-glutamic acid, cysteine, and glycine :

Detoxification

  • Summary of Application : GSH plays a crucial role in detoxification. It combines with a number of toxic chemicals for detoxification .
  • Methods of Application : GSH is often used in the form of supplements to aid in detoxification .
  • Results or Outcomes : The effectiveness of GSH in detoxification varies depending on the type of toxin and the individual’s health condition .

Production by Saccharomyces cerevisiae

  • Summary of Application : GSH is usually obtained by fermentation and shows a variety of applications by the pharmaceutical and food industry .
  • Methods of Application : The production of GSH during fermentation is crucial. Several parameters, such as the medium composition (amino acids, alternative raw materials) and the use of technological approaches (control of osmotic and pressure conditions, magnetic field (MF) application, fed-batch process) are considered, along with genetic engineering knowledge .
  • Results or Outcomes : Improved technological approaches and genetic engineering in Saccharomyces cerevisiae have shown potential for increasing glutathione production .

Sure, here are more applications of Glutathione (GSH), which is a tripeptide composed of γ-glutamic acid, cysteine, and glycine :

Synthesis of Cysteinyl Leukotrienes

  • Summary of Application : Glutathione conjugation reactions could also be utilized to build the bioactive compounds observed in the process of synthesizing cysteinyl leukotrienes (CysLT) such as LTC4, LTD4, and LTE4 .
  • Methods of Application : The synthesis of CysLT involves the conjugation of glutathione with other compounds .
  • Results or Outcomes : The synthesis of CysLT is a complex process and the role of glutathione in this process is still being studied .

Protection of Liver Cells

  • Summary of Application : Glutathione is a large number of existing in the organism, especially in the liver cells, protect the liver cell membrane, promote the role of liver enzyme activity, and with a number of toxic chemicals in combination with the role of detoxification .
  • Methods of Application : Glutathione is often used in the form of supplements to aid in the protection of liver cells .
  • Results or Outcomes : The effectiveness of GSH in protecting liver cells varies depending on the individual’s health condition .

Future Directions

The production of cellular glutathione in humans slows down with age, as well as during the progression of many chronic diseases. It has been postulated that supplementation with glutathione or its precursors could offer health benefits . Future research could explore the therapeutic potential of “N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester” in this context.

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRODHBGNBKZLE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922674
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

CAS RN

92614-59-0, 118421-50-4
Record name Glutathione monoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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